molecular formula C5H8ClN3O B1629526 3-Methylcytosine hydrochloride CAS No. 90009-77-1

3-Methylcytosine hydrochloride

Cat. No.: B1629526
CAS No.: 90009-77-1
M. Wt: 161.59 g/mol
InChI Key: WJLUNLQCCVCHOH-UHFFFAOYSA-N
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Description

3-Methylcytosine hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3O and its molecular weight is 161.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Epigenetic Regulation and DNA Modification

3-Methylcytosine hydrochloride's relevance in scientific research is closely associated with its role in the study of DNA modifications, particularly in the context of epigenetic regulation. The conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by TET proteins represents a critical mechanism in the dynamic regulation of DNA methylation patterns, which play pivotal roles in gene expression, genomic imprinting, and suppression of transposable elements. This process is fundamental in understanding the epigenetic control of gene activity in various biological contexts, including development, differentiation, and disease states such as cancer (Tahiliani et al., 2009).

Stability and Dynamics of DNA Methylation

The stability of 5-hydroxymethylcytosine (hmC), as opposed to its precursor 5mC, provides insights into the dynamics of DNA methylation and its implications for cellular processes. The discovery that hmC is a stable modification rather than a transient intermediate challenges previous notions about the fluidity of methylation marks and suggests a more nuanced understanding of how methylation patterns influence gene expression and cellular differentiation (Bachman et al., 2014).

Implications for Neurodegenerative Disorders

Recent studies have explored the biochemical implications of various methylated cytosine derivatives, including 3-methylcytosine, in the context of neurodegenerative disorders. These modifications influence the structural and biochemical properties of DNA and RNA, potentially affecting the solubility of stress-related compounds and impacting the regulation of gene expression in the brain. Such insights are crucial for understanding the molecular underpinnings of neurodegenerative diseases and exploring new therapeutic avenues (Zhang et al., 2022).

Active DNA Demethylation

The active demethylation of DNA, facilitated by the oxidation of 5mC to 5hmC and further to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) by TET proteins, represents a fundamental mechanism for the removal of methyl marks from DNA. This process not only contributes to the dynamic regulation of gene expression but also offers a potential pathway for the correction of aberrant methylation patterns observed in various diseases, including cancer. Understanding the enzymes involved in this pathway is critical for developing strategies to modulate epigenetic states for therapeutic purposes (Ito et al., 2011).

Mechanism of Action

Target of Action

The primary target of 3-Methylcytosine hydrochloride is the Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase . This enzyme plays a crucial role in the methylation of mRNA, which is a key process in the regulation of gene expression .

Mode of Action

This compound interacts with its target by serving as a substrate for the methyltransferase enzymes. These enzymes recognize specific sequence motifs within the anticodon loop of tRNA and other modified nucleotides at position 37 . The interaction results in the methylation of the 3 position of cytosine in RNA, leading to the formation of 3-methylcytosine .

Biochemical Pathways

The methylation of cytosine to form 3-methylcytosine is part of the broader biochemical pathway of RNA modification, also known as the 'epitranscriptome’ . This pathway significantly influences the biogenesis, stability, and function of cellular RNAs . The presence of 3-methylcytosine and other modifications in tRNA can influence tRNA structure and thereby affect translation .

Pharmacokinetics

It is known that the compound is a small molecule, which may influence its bioavailability and distribution within the body .

Result of Action

The methylation of cytosine to form 3-methylcytosine in RNA can have significant effects at the molecular and cellular levels. For instance, the lack of 3-methylcytosine modifications in tRNAs can impair cytoplasmic and mitochondrial translation, leading to functional consequences such as reduced stem cell pluripotency and impaired mitochondrial function .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the methylation process can be affected by the presence of other modified nucleotides in the RNA molecule . Additionally, the activity of the methyltransferase enzymes can be influenced by the presence of protein cofactors .

Biochemical Analysis

Properties

IUPAC Name

6-amino-1-methylpyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-8-4(6)2-3-7-5(8)9;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLUNLQCCVCHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610065
Record name 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90009-77-1
Record name 3-Methylcytosine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1-methylpyrimidin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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